molecular formula C20H22ClN9 B13682406 6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine

6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine

Katalognummer: B13682406
Molekulargewicht: 423.9 g/mol
InChI-Schlüssel: YSOVGVFBIJMIIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a chloro-substituted imidazopyridine core, a dimethylpyrazole moiety, and a pyrazinylmethyl-piperazine group

Vorbereitungsmethoden

The synthesis of 6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the imidazopyridine core, followed by the introduction of the chloro, dimethylpyrazole, and pyrazinylmethyl-piperazine groups. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve continuous manufacturing processes to ensure scalability and efficiency .

Analyse Chemischer Reaktionen

6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is being investigated for its potential use in the treatment of various diseases. In industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as other imidazopyridines and pyrazole derivatives. These compounds share some structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C20H22ClN9

Molekulargewicht

423.9 g/mol

IUPAC-Name

6-chloro-2-(1,3-dimethylpyrazol-4-yl)-7-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C20H22ClN9/c1-13-15(12-28(2)27-13)19-25-17-18(16(21)10-24-20(17)26-19)30-7-5-29(6-8-30)11-14-9-22-3-4-23-14/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,24,25,26)

InChI-Schlüssel

YSOVGVFBIJMIIQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=NC=CN=C5)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.